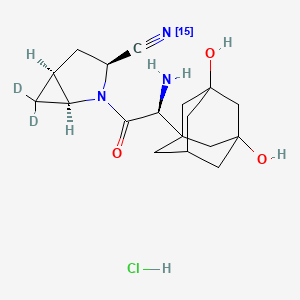![molecular formula C8H14N2O5S B570217 N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine CAS No. 861959-88-8](/img/structure/B570217.png)
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine is a compound with the molecular formula C8H14N2O5S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetyl group, an amino group, and a sulfinyl group attached to the L-alanine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of L-alanine followed by the introduction of the sulfinyl and amino groups through a series of controlled reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group may yield sulfone derivatives, while reduction of the amino group may produce primary amines.
Applications De Recherche Scientifique
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the cellular level. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-alanine: Lacks the sulfinyl and amino groups, making it less reactive in certain chemical reactions.
3-Amino-3-oxopropyl sulfoxide: Contains the sulfinyl and amino groups but lacks the acetyl group.
Uniqueness
N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine is unique due to the presence of all three functional groups (acetyl, amino, and sulfinyl) on the L-alanine backbone
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfinylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c1-5(11)10-6(8(13)14)4-16(15)3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMPWFZMWDOPJ-AIUXZDRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS(=O)CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025857 |
Source


|
| Record name | N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861959-88-8 |
Source


|
| Record name | N-acetyl-S-(3-amino-3-oxopropyl)cysteine-S-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine (AAMA-Sul) relevant in acrylamide exposure studies?
A1: AAMA-Sul serves as a valuable short-term biomarker for acrylamide exposure in humans. [] Humans metabolize acrylamide and excrete it primarily through urine, with AAMA-Sul being one of the major metabolites. Measuring AAMA-Sul levels in urine samples provides insights into recent acrylamide exposure from dietary sources and tobacco smoke. [] This is crucial as acrylamide is classified as "reasonably anticipated to be a human carcinogen". []
Q2: How does the detection of AAMA-Sul in urine samples contribute to risk assessment regarding acrylamide exposure?
A2: The research paper highlights that AAMA-Sul was detected in 100% of the analyzed urine samples from the study population. [] This widespread presence, alongside other acrylamide metabolites, allowed researchers to estimate the daily acrylamide intake for this population. [] By comparing these estimated intakes with established health guidelines, researchers can assess the potential health risks associated with acrylamide exposure within this specific population group. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)



![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

